REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2[CH:7]=[C:6]([N+:14]([O-])=O)[C:5]([N+:17]([O-])=O)=[CH:4][C:3]1=2>CO.[Ni]>[CH3:12][C:9]1([CH3:13])[CH2:10][CH2:11][C:2]([CH3:1])([CH3:20])[C:3]2[CH:4]=[C:5]([NH2:17])[C:6]([NH2:14])=[CH:7][C:8]1=2
|
Name
|
5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2,3-dinitro-naphthalene
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Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
CC1(C=2C=C(C(=CC2C(CC1)(C)C)[N+](=O)[O-])[N+](=O)[O-])C
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration under suction
|
Type
|
FILTRATION
|
Details
|
the solution was again filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from isopropanol
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=2C=C(C(=CC2C(CC1)(C)C)N)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: PERCENTYIELD | 85.5% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |